Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate
CAS No.: 946682-60-6
Cat. No.: VC7813071
Molecular Formula: C15H14ClNO3
Molecular Weight: 291.73 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate - 946682-60-6](/images/structure/VC7813071.png)
Specification
CAS No. | 946682-60-6 |
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Molecular Formula | C15H14ClNO3 |
Molecular Weight | 291.73 g/mol |
IUPAC Name | methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]acetate |
Standard InChI | InChI=1S/C15H14ClNO3/c1-19-15(18)8-10-2-5-12(6-3-10)20-14-7-4-11(16)9-13(14)17/h2-7,9H,8,17H2,1H3 |
Standard InChI Key | DLOLCVYPGKTXRY-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N |
Canonical SMILES | COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate (C₁₅H₁₃ClNO₃) features a central phenyl ring substituted at the para position with a phenoxy group bearing chlorine and amino substituents. The ester functional group (-COOCH₃) at the 2-position of the phenyl ring enhances its reactivity in nucleophilic acyl substitution reactions. Key physicochemical properties include:
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Molecular weight: 305.73 g/mol
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Polarity: Moderate, due to the ester and amine groups.
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Solubility: Likely soluble in polar aprotic solvents (e.g., dimethylformamide) and moderately soluble in chlorinated hydrocarbons .
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, given the ester linkage .
The chlorine atom at the 4-position of the phenoxy group introduces electron-withdrawing effects, potentially influencing the compound’s electronic distribution and reactivity. The primary amine at the 2-position enables participation in condensation and Schiff base formation, broadening its utility in synthetic chemistry .
Synthesis and Manufacturing
The synthesis of Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate can be inferred from methodologies described in patent WO2009057133A2, which outlines multi-step processes for structurally related piperazinyl ethoxy acetic acid derivatives . Adapting these protocols, a plausible route involves:
Step 1: Acylation of 4-(2-Amino-4-chlorophenoxy)phenol
The phenol derivative undergoes acylation with methyl chloroacetate in the presence of a base such as triethylamine or sodium carbonate. This step typically employs toluene or dichloromethane as a solvent at temperatures between 0°C and 25°C :
The reaction’s efficiency depends on maintaining anhydrous conditions to prevent ester hydrolysis .
Step 2: Purification and Isolation
Crude product is purified via column chromatography or recrystallization from ethanol/water mixtures. Yields for analogous reactions range from 65% to 80%, with impurities primarily arising from incomplete acylation or oxidative degradation of the amine .
Key Reaction Parameters
Parameter | Condition |
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Solvent | Toluene, dichloromethane |
Temperature | 0–25°C |
Base | Triethylamine, Na₂CO₃ |
Reaction Time | 4–8 hours |
Mechanistic Insights and Biological Activity
Although specific pharmacological data are unavailable, the compound’s functional groups suggest potential interactions with biological targets:
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Amine Group: May participate in hydrogen bonding with enzyme active sites, analogous to histamine receptor ligands .
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Chlorophenoxy Moiety: The electron-withdrawing chlorine could modulate binding affinity to hydrophobic pockets in proteins.
In vitro studies on similar compounds demonstrate moderate inhibition of cytochrome P450 enzymes, hinting at possible metabolic interactions .
Comparative Analysis with Structural Analogues
The compound’s properties can be contextualized against derivatives with varying substituents:
Compound | Substituent | Key Difference |
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Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate | Fluorine at 4-position | Higher electronegativity, altered reactivity |
Methyl 2-[4-(2-nitro-4-chlorophenoxy)phenyl]-acetate | Nitro instead of amine | Reduced nucleophilicity, increased stability |
Ethyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate | Ethyl ester | Slower hydrolysis rate |
The chlorine substituent in Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate enhances lipophilicity compared to fluorine analogues, potentially improving cell membrane permeability .
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